2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzo[d]thiazolyl group, and a hydroxychromenone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
Target of Action
The primary target of TCMDC-124554, also known as 2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124554 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . This inhibition occurs via enzyme-mediated production of an Asn-TCMDC-124554 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124554 affects the protein synthesis pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which can be detrimental to the parasite .
Pharmacokinetics
The study of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme) properties, is crucial for understanding the bioavailability and therapeutic potential of a compound .
Result of Action
The result of TCMDC-124554’s action is the inhibition of protein synthesis in Plasmodium falciparum, leading to an amino acid starvation response . This can potentially lead to the death of the parasite, providing a novel mechanism for antimalarial action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazol-2-yl intermediate, which is then coupled with the chromenone moiety under specific conditions. The azepan-1-ylmethyl group is introduced through a nucleophilic substitution reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromenone derivative, while substitution of the azepan-1-ylmethyl group can produce a variety of substituted chromenones .
Scientific Research Applications
2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- N-(benzodthiazol-2-yl)furan-2-carboxamide
Uniqueness
2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c24-22-19(23-25-16-7-3-4-8-18(16)30-23)20(28)14-9-10-17(27)15(21(14)29-22)13-26-11-5-1-2-6-12-26/h3-4,7-10,27H,1-2,5-6,11-13,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXYKHSAGVCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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